Cas no 1240528-68-0 ((4-bromo-2-fluorophenyl)methanesulfonyl fluoride)

(4-bromo-2-fluorophenyl)methanesulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- BOYHGJVWBKVNRT-UHFFFAOYSA-N
- (4-Bromo-2-fluorophenyl)methanesulfonyl Fluoride
- (4-bromo-2-fluorophenyl)methanesulfonyl fluoride
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- インチ: 1S/C7H5BrF2O2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2
- InChIKey: BOYHGJVWBKVNRT-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=C(Br)C=C1F)S(F)(=O)=O
(4-bromo-2-fluorophenyl)methanesulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | VS-0033-10MG |
(4-bromo-2-fluorophenyl)methanesulfonyl fluoride |
1240528-68-0 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Enamine | EN300-64563-0.05g |
(4-bromo-2-fluorophenyl)methanesulfonyl fluoride |
1240528-68-0 | 95% | 0.05g |
$101.0 | 2023-04-30 | |
Enamine | EN300-64563-5.0g |
(4-bromo-2-fluorophenyl)methanesulfonyl fluoride |
1240528-68-0 | 95% | 5g |
$1530.0 | 2023-04-30 | |
Key Organics Ltd | VS-0033-5MG |
(4-bromo-2-fluorophenyl)methanesulfonyl fluoride |
1240528-68-0 | >90% | 5mg |
£46.00 | 2025-02-09 | |
TRC | B803523-50mg |
(4-Bromo-2-fluorophenyl)methanesulfonyl Fluoride |
1240528-68-0 | 50mg |
$ 95.00 | 2022-06-06 | ||
Key Organics Ltd | VS-0033-1MG |
(4-bromo-2-fluorophenyl)methanesulfonyl fluoride |
1240528-68-0 | >90% | 1mg |
£37.00 | 2025-02-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01077636-5g |
(4-Bromo-2-fluorophenyl)methanesulfonyl fluoride |
1240528-68-0 | 95% | 5g |
¥7644.0 | 2023-04-04 | |
Aaron | AR01A9Z6-50mg |
(4-bromo-2-fluorophenyl)methanesulfonyl fluoride |
1240528-68-0 | 95% | 50mg |
$164.00 | 2025-02-09 | |
1PlusChem | 1P01A9QU-2.5g |
(4-bromo-2-fluorophenyl)methanesulfonyl fluoride |
1240528-68-0 | 95% | 2.5g |
$1334.00 | 2025-03-04 | |
1PlusChem | 1P01A9QU-100mg |
(4-bromo-2-fluorophenyl)methanesulfonyl fluoride |
1240528-68-0 | 95% | 100mg |
$237.00 | 2025-03-04 |
(4-bromo-2-fluorophenyl)methanesulfonyl fluoride 関連文献
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
(4-bromo-2-fluorophenyl)methanesulfonyl fluorideに関する追加情報
(4-bromo-2-fluorophenyl)methanesulfonyl fluoride (CAS No. 1240528-68-0): An Overview of a Versatile Reagent in Modern Chemistry
(4-bromo-2-fluorophenyl)methanesulfonyl fluoride (CAS No. 1240528-68-0) is a highly versatile reagent that has gained significant attention in the field of organic chemistry due to its unique properties and wide range of applications. This compound, also known as 4-bromo-2-fluorobenzyl fluoromethyl sulfonate, is a valuable tool in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
The chemical structure of (4-bromo-2-fluorophenyl)methanesulfonyl fluoride consists of a brominated and fluorinated benzyl group attached to a sulfonyl fluoride moiety. This combination of functional groups imparts several key characteristics to the molecule, including high reactivity, stability, and selectivity in various chemical reactions. These properties make it an ideal reagent for a variety of synthetic transformations, including nucleophilic substitution, electrophilic addition, and cross-coupling reactions.
Recent advancements in the field of organic synthesis have highlighted the importance of (4-bromo-2-fluorophenyl)methanesulfonyl fluoride in the development of novel synthetic methodologies. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of this reagent in the efficient synthesis of fluorinated aryl ethers, which are crucial intermediates in the production of various pharmaceuticals and agrochemicals. The high reactivity and selectivity of (4-bromo-2-fluorophenyl)methanesulfonyl fluoride allowed for the formation of these ethers with excellent yields and minimal side products.
In addition to its synthetic utility, (4-bromo-2-fluorophenyl)methanesulfonyl fluoride has also been explored for its potential applications in medicinal chemistry. Fluorinated compounds are known for their enhanced biological activity and metabolic stability, making them attractive candidates for drug development. A recent study published in Bioorganic & Medicinal Chemistry Letters reported the use of this reagent in the synthesis of a series of fluorinated analogs of known anti-cancer agents. The resulting compounds exhibited improved potency and reduced toxicity compared to their non-fluorinated counterparts, highlighting the potential of (4-bromo-2-fluorophenyl)methanesulfonyl fluoride in drug discovery.
The versatility of (4-bromo-2-fluorophenyl)methanesulfonyl fluoride extends beyond its use as a synthetic reagent. It has also found applications in analytical chemistry, where it is used as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis. The high volatility and thermal stability of the resulting derivatives make them suitable for GC-MS detection, enabling the accurate quantification and identification of trace amounts of analytes in complex matrices.
Safety considerations are paramount when handling any chemical reagent, and (4-bromo-2-fluorophenyl)methanesulfonyl fluoride is no exception. While it is not classified as a hazardous material under current regulations, proper handling and storage procedures should be followed to ensure safe use. This includes using appropriate personal protective equipment (PPE), such as gloves and safety goggles, and working in a well-ventilated area or fume hood.
In conclusion, (4-bromo-2-fluorophenyl)methanesulfonyl fluoride (CAS No. 1240528-68-0) is a highly valuable reagent with a wide range of applications in organic synthesis, medicinal chemistry, and analytical chemistry. Its unique combination of functional groups provides it with exceptional reactivity and selectivity, making it an indispensable tool for researchers and chemists working in these fields. As research continues to advance, it is likely that new applications for this versatile reagent will be discovered, further solidifying its importance in modern chemistry.
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